molecular formula C21H22FN5O2 B11139618 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide

Cat. No.: B11139618
M. Wt: 395.4 g/mol
InChI Key: DDAUXZMMZZWWFJ-UHFFFAOYSA-N
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Description

3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyrimidine core, which is known for its biological activity, and an indole moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.

    Introduction of the Indole Moiety: The indole group is introduced through a substitution reaction, where the indole derivative reacts with the pyrazolopyrimidine intermediate.

    Final Coupling: The final step involves coupling the substituted pyrazolopyrimidine with the indole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the indole and pyrazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

Medicine

The compound’s pharmacological potential could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The pyrazolopyrimidine core may interact with enzymes or receptors, modulating their activity. The indole moiety could enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide stands out due to the presence of the indole moiety, which can significantly enhance its biological activity and specificity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22FN5O2

Molecular Weight

395.4 g/mol

IUPAC Name

3-(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]propanamide

InChI

InChI=1S/C21H22FN5O2/c1-13-17(14(2)27-19(24-13)12-21(29)25-27)5-6-20(28)23-8-10-26-9-7-15-3-4-16(22)11-18(15)26/h3-4,7,9,11-12H,5-6,8,10H2,1-2H3,(H,23,28)(H,25,29)

InChI Key

DDAUXZMMZZWWFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC(=O)NN12)C)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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